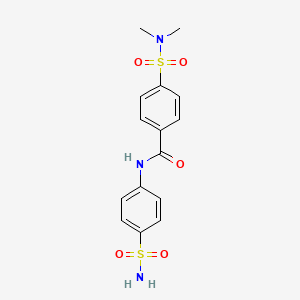

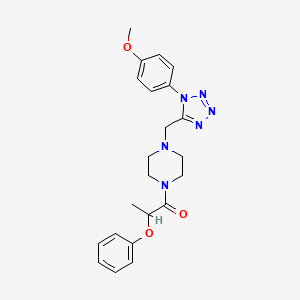

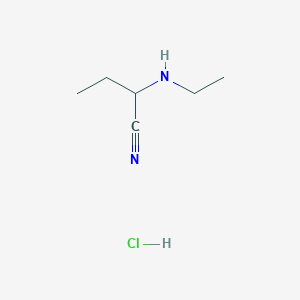

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide” is a chemical compound. It’s a derivative of sulfanilamide, which is a molecule containing the sulfonamide functional group attached to an aniline .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of sulfanilamide with substituted aromatic aldehydes. The resulting Schiff bases are then reduced with sodium borohydride, leading to the corresponding amines .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Synthesis and Antitumor Activity : The synthesis of novel benzenesulfonamide derivatives, including the investigation of their chemical reactivity and antitumor activities against HepG2 and MCF-7 cell lines, has been explored. One such compound showed significant in vitro antitumor activity, with further studies revealing its potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

- Enzyme Inhibition Studies : Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, exhibiting effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds show promise as selective inhibitors for these enzymes, with detailed structure-activity relationships elucidated (Ulus et al., 2013).

Molecular Docking and DFT Calculations

- Molecular Docking and DFT Analysis : The synthesis of sulfonamide derivatives has been coupled with molecular docking and Density Functional Theory (DFT) calculations to predict their biological activities and interactions at the molecular level. Such studies provide insights into the compound's mechanism of action and potential therapeutic targets (Ghorab et al., 2017).

Characterization and Structural Analysis

- Crystal Structure Analysis : Detailed characterization, including crystal structure analysis of aromatic sulfonamides and their derivatives, has been conducted. These studies offer valuable information on the molecular conformation, hydrogen bonding, and other structural features that influence the compound's biological activities (Remko et al., 2010).

Impact on Device Performance

- Polymorphism Studies : Research into the polymorphism of aromatic sulfonamides, especially those with fluorine groups, has shown significant effects on their physical properties. Such studies have implications for optimizing these compounds for various applications, including in medicinal chemistry and materials science (Terada et al., 2012).

Mécanisme D'action

These sulfonamides were investigated as inhibitors of the human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms hCA I and II (cytosolic isozymes), as well as hCA IX and XII (transmembrane, tumor-associated enzymes). It was noted that the compounds incorporating secondary amine moieties showed better inhibitory activity against all CA isozymes compared to the corresponding Schiff bases .

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWBVBQNSYCRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)

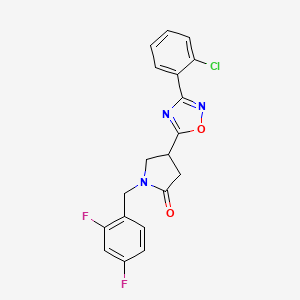

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

![Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2691605.png)

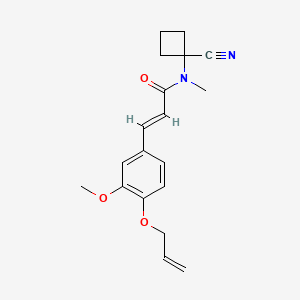

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)

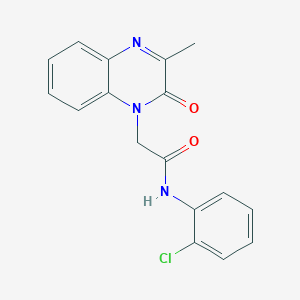

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)